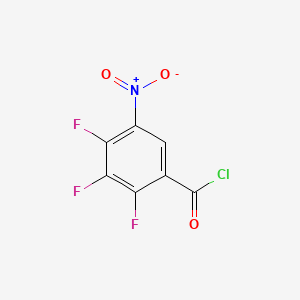
2,3,4-Trifluoro-5-nitrobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trifluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7HClF3NO3 and a molecular weight of 239.536 . It is also known by other synonyms such as Benzoyl chloride, 2,3,4-trifluoro-5-nitro- .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluoro-5-nitrobenzoyl chloride consists of seven carbon atoms, one hydrogen atom, one chlorine atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms . The exact mass is 238.959702 .Chemical Reactions Analysis
While specific chemical reactions involving 2,3,4-Trifluoro-5-nitrobenzoyl chloride are not available, it’s worth noting that trifluorobenzoyl chloride compounds are often used as reagents in various chemical reactions .Physical And Chemical Properties Analysis
2,3,4-Trifluoro-5-nitrobenzoyl chloride has a density of 1.7±0.1 g/cm3, a boiling point of 277.5±35.0 °C at 760 mmHg, and a flash point of 121.6±25.9 °C . The compound is also characterized by a LogP value of 1.47 and a vapour pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
Photosensitive Protecting Groups
Photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, have shown promise in synthetic chemistry. These groups are in the developmental stage and are applied in the synthesis of complex molecules, suggesting that related compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could have applications in light-sensitive or photo-activated synthetic processes (B. Amit, U. Zehavi, A. Patchornik, 1974).
Degradation Studies and Environmental Impact
Research on compounds like nitisinone, which shares some structural similarities with 2,3,4-Trifluoro-5-nitrobenzoyl chloride, focuses on their stability, degradation pathways, and environmental impact. These studies are crucial for understanding the lifecycle and safety profile of chemical compounds used in various applications, including pharmaceuticals (H. Barchańska et al., 2019).
Electron Transport System Activity
Investigations into the electron transport system (ETS) activity in soils, sediments, and pure cultures provide insights into microbial bioactivity. Compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could potentially influence ETS activity, contributing to research in microbiology and soil science (Trevors Jt, 1984).
Luminescent Micelles for Sensing Applications
The development of luminescent micelles for sensing toxic and hazardous materials, including nitroaromatic and nitramine explosives, showcases the intersection of supramolecular chemistry and materials science. Compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride could be key in creating new materials for detecting hazardous substances (Shashikana Paria et al., 2022).
High-Energetic Materials
The crystal structure, thermolysis, and applications of high-energetic materials, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO), are critical for the development of less sensitive and more stable energetic compounds. This research area might benefit from the unique properties of 2,3,4-Trifluoro-5-nitrobenzoyl chloride in creating safer and more efficient energetic materials (Gurdip Singh, S. Felix, 2003).
Safety and Hazards
将来の方向性
While specific future directions for 2,3,4-Trifluoro-5-nitrobenzoyl chloride are not available, it’s worth noting that the development of fluorinated organic chemicals, such as trifluoromethylpyridines, is becoming an increasingly important research topic . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields , suggesting potential future directions for related compounds like 2,3,4-Trifluoro-5-nitrobenzoyl chloride.
特性
IUPAC Name |
2,3,4-trifluoro-5-nitrobenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(12(14)15)5(10)6(11)4(2)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUKHVHAIIEWJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)
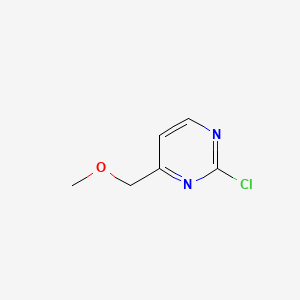




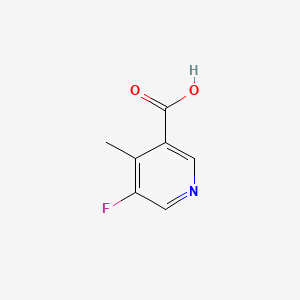
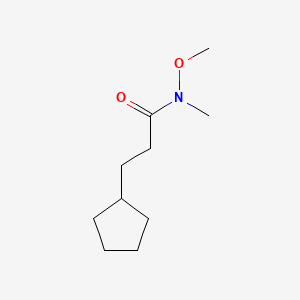

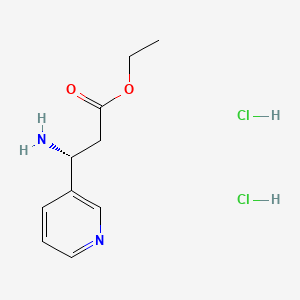
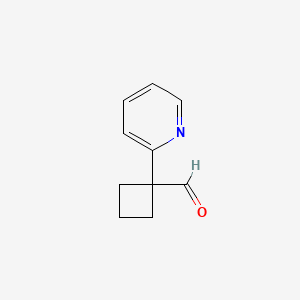
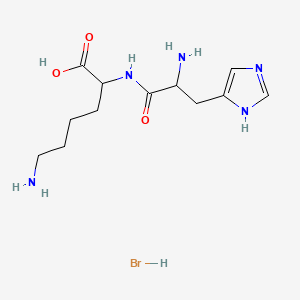
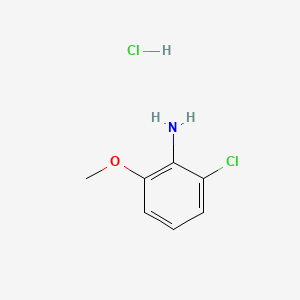
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)